Coversyl

Description

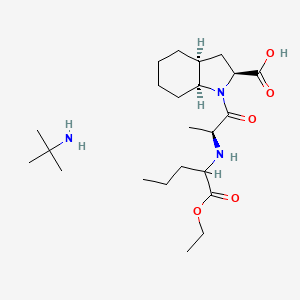

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

107133-36-8; 82834-16-0 |

|---|---|

Molecular Formula |

C23H43N3O5 |

Molecular Weight |

441.613 |

IUPAC Name |

(2S,3aS,7aS)-1-[(2S)-2-[(1-ethoxy-1-oxopentan-2-yl)amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid;2-methylpropan-2-amine |

InChI |

InChI=1S/C19H32N2O5.C4H11N/c1-4-8-14(19(25)26-5-2)20-12(3)17(22)21-15-10-7-6-9-13(15)11-16(21)18(23)24;1-4(2,3)5/h12-16,20H,4-11H2,1-3H3,(H,23,24);5H2,1-3H3/t12-,13-,14?,15-,16-;/m0./s1 |

InChI Key |

IYNMDWMQHSMDDE-VUDKHQNUSA-N |

SMILES |

CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O.CC(C)(C)N |

solubility |

not available |

Origin of Product |

United States |

Foundational & Exploratory

Core Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

An in-depth exploration of the molecular mechanisms through which Coversyl (perindopril), an angiotensin-converting enzyme (ACE) inhibitor, modulates the function of cardiac fibroblasts is crucial for understanding its therapeutic effects in cardiac fibrosis and remodeling. This technical guide synthesizes current research to provide a detailed overview for researchers, scientists, and drug development professionals.

This compound's primary therapeutic action is the inhibition of the angiotensin-converting enzyme (ACE). This blockade prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor and a key mediator of cardiac fibrosis. In cardiac fibroblasts, angiotensin II, acting primarily through its type 1 receptor (AT1R), triggers a cascade of signaling events that promote a pro-fibrotic phenotype. By reducing angiotensin II levels, this compound directly counteracts these effects.

Furthermore, ACE is responsible for the degradation of bradykinin, a peptide with vasodilatory and anti-proliferative properties. The inhibition of ACE by this compound leads to an accumulation of bradykinin, which can then exert cardioprotective effects, in part by stimulating the release of nitric oxide and prostacyclin.

Below is a diagram illustrating the central role of this compound in the Renin-Angiotensin-Aldosterone System.

Downstream Signaling Pathways in Cardiac Fibroblasts

The reduction of angiotensin II by this compound influences several critical downstream signaling pathways that govern the behavior of cardiac fibroblasts.

Transforming Growth Factor-β (TGF-β) Signaling

Angiotensin II is a known inducer of TGF-β1, a potent pro-fibrotic cytokine. TGF-β1 binds to its receptor on cardiac fibroblasts, leading to the phosphorylation and activation of Smad2 and Smad3 transcription factors. Activated Smad complexes then translocate to the nucleus and drive the expression of genes encoding extracellular matrix proteins, such as collagen type I and III. By suppressing angiotensin II, this compound can attenuate the activation of the TGF-β/Smad pathway, thereby reducing collagen synthesis.

Mitogen-Activated Protein Kinase (MAPK) Pathways

Angiotensin II activates several MAPK pathways, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. These pathways are integral to fibroblast proliferation, differentiation into myofibroblasts, and the expression of inflammatory cytokines. This compound's inhibition of angiotensin II production leads to the downregulation of these pro-proliferative and pro-inflammatory signaling cascades.

The interconnected nature of these pathways is visualized below.

Quantitative Effects of Perindopril (B612348) on Molecular Markers

The following table summarizes quantitative data from various studies on the effects of perindopril on key molecular markers in cardiac fibroblasts.

| Marker | Effect of Perindopril | Model System | Reference |

| Collagen Type I mRNA | Decreased | Rat cardiac fibroblasts | |

| TGF-β1 mRNA | Decreased | In vivo models of cardiac hypertrophy | |

| AT1 Receptor mRNA | Decreased | Rat cardiac fibroblasts | |

| Phosphorylated-ERK1/2 | Decreased | Angiotensin II-stimulated cardiac fibroblasts |

Note: The specific quantitative values (e.g., percentage decrease) can vary significantly between studies depending on the model, dosage, and duration of treatment. The references provided are representative of the general findings.

Experimental Protocols

The investigation of this compound's effects on cardiac fibroblasts employs a range of standard molecular and cellular biology techniques.

Cardiac Fibroblast Isolation and Culture

-

Source: Hearts are typically excised from neonatal or adult rats or mice.

-

Digestion: The ventricular tissue is minced and subjected to enzymatic digestion, often using a combination of trypsin and collagenase, to dissociate the cells.

-

Plating and Enrichment: The resulting cell suspension is plated onto culture dishes. Fibroblasts adhere more rapidly than other cell types, such as cardiomyocytes. After a period of incubation (e.g., 90 minutes), non-adherent cells are washed away, enriching the fibroblast population.

-

Culture Conditions: Fibroblasts are cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C and 5% CO2.

Gene Expression Analysis (RT-qPCR)

-

Treatment: Cultured cardiac fibroblasts are treated with perindopril (or its active metabolite, perindoprilat) with or without a pro-fibrotic stimulus like angiotensin II for a specified duration.

-

RNA Extraction: Total RNA is isolated from the cells using a commercial kit (e.g., RNeasy Kit, Qiagen).

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Quantitative PCR: The cDNA is used as a template for real-time PCR with gene-specific primers for target genes (e.g., COL1A1, TGFB1, ACTA2) and a housekeeping gene (e.g., GAPDH) for normalization. The relative expression levels are then calculated.

The general workflow for this experimental protocol is depicted below.

Protein Analysis (Western Blotting)

-

Treatment and Lysis: Following treatment, cells are washed and then lysed in a buffer containing detergents and protease/phosphatase inhibitors to extract total protein.

-

Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

Electrophoresis: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., anti-phospho-ERK, anti-collagen I) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The signal is detected using a chemiluminescent substrate and imaged. Band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound exerts significant anti-fibrotic effects on cardiac fibroblasts primarily by inhibiting the production of angiotensin II. This leads to the attenuation of key pro-fibrotic signaling pathways, including the TGF-β/Smad and MAPK cascades. The resulting decrease in fibroblast proliferation and collagen synthesis underscores the molecular basis for this compound's efficacy in mitigating adverse cardiac remodeling. The experimental protocols outlined provide a framework for further investigation into the nuanced effects of ACE inhibitors on cardiac fibroblast biology.

Perindopril's Modulation of Bradykinin B2 Receptor Signaling: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Perindopril (B612348), a prominent angiotensin-converting enzyme (ACE) inhibitor, exerts a significant portion of its cardioprotective effects through the potentiation of the bradykinin (B550075) B2 receptor (B2R) signaling pathway. By inhibiting the degradation of bradykinin, perindopril elevates local concentrations of this potent vasodilator, leading to a cascade of downstream signaling events that contribute to vasodilation, improved endothelial function, and reduction in cardiovascular risk. This technical guide provides an in-depth analysis of the molecular interactions between perindopril and the bradykinin system, presenting quantitative data on receptor binding and downstream effects, detailed experimental protocols for relevant assays, and visual representations of the key signaling pathways and experimental workflows.

Introduction: The Renin-Angiotensin and Kallikrein-Kinin Systems

The cardiovascular system is intricately regulated by the interplay of two key hormonal systems: the renin-angiotensin system (RAS) and the kallikrein-kinin system (KKS). While the RAS, primarily through angiotensin II, promotes vasoconstriction and sodium retention, the KKS, via bradykinin, induces vasodilation and natriuresis. Angiotensin-converting enzyme (ACE), also known as kininase II, plays a pivotal role in both systems, catalyzing the formation of angiotensin II and the degradation of bradykinin.

Perindopril, an ACE inhibitor, shifts this balance by reducing angiotensin II production and, crucially, by preventing the breakdown of bradykinin.[1][2] This leads to an accumulation of bradykinin in various tissues, where it can activate its cognate receptors, primarily the B2 receptor, to elicit a range of physiological responses. Among ACE inhibitors, perindopril has been noted for its particularly pronounced effects on bradykinin levels.[3][4]

Quantitative Data on Perindopril's Impact

The interaction of perindopril with the bradykinin system can be quantified at several levels, from its direct effect on bradykinin levels to the downstream consequences of B2 receptor activation.

| Parameter | Value | Description | Reference |

| Bradykinin Level Increase | ~8-fold | Increase in circulating bradykinin-(1-9) levels in rats following perindopril administration. | [5] |

| eNOS Protein Activity | 27% increase | Upregulation of endothelial nitric oxide synthase (eNOS) protein activity with perindopril treatment. | [6] |

| Bradykinin B2 Receptor Binding Affinity (Kd) | 1.13 nM | Affinity constant of bradykinin for the B2 receptor in rat chondrocytes. | [5] |

| Bradykinin EC50 for Calcium Flux | 2.18 x 10⁻⁹ M | Effective concentration of bradykinin to induce 50% of the maximal calcium flux via the B2 receptor. | [7] |

| Perindoprilat (B1679611) IC50 for Endothelium-Dependent Relaxation | 7.83 | Concentration of perindoprilat causing 50% of the maximal endothelium-dependent relaxation in canine coronary arteries previously exposed to bradykinin. | [7] |

| Bradykinin-Induced Inositol (B14025) Trisphosphate (IP3) Production EC50 | 9 x 10⁻⁹ M | Effective concentration of bradykinin to stimulate 50% of the maximal IP3 production in porcine aortic endothelial cells. | [8] |

| Bradykinin-Induced IP3 Production | 5-fold increase | Maximum increase in IP3 production above control in porcine aortic endothelial cells stimulated with bradykinin. | [8] |

| Bradykinin-Induced Inositol Bisphosphate Production | 4-fold increase | Increase in inositol bisphosphate production in porcine aortic endothelial cells stimulated with bradykinin. | [8] |

| Bradykinin-Induced Lysophosphatidylinositol Pools | 3-fold increase | Increase in lysophosphatidylinositol pools in porcine aortic endothelial cells stimulated with bradykinin. | [8] |

Signaling Pathways

Perindopril's Mechanism of Action

Perindopril is a prodrug that is metabolized in the liver to its active form, perindoprilat. Perindoprilat is a potent inhibitor of ACE, preventing it from converting angiotensin I to angiotensin II and from degrading bradykinin. This dual action is central to its therapeutic effects.

References

- 1. Bradykinin – An elusive peptide in measuring and understanding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [Bradykinin and cardiovascular protection. Role of perindopril, an inhibitor of angiotensin conversion enzyme] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of low-dose treatment with perindopril on cardiac function in stroke-prone spontaneously hypertensive rats: role of bradykinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of converting enzyme inhibitors on angiotensin and bradykinin peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Review of the Role of Bradykinin and Nitric Oxide in the Cardioprotective Action of Angiotensin-Converting Enzyme Inhibitors: Focus on Perindopril - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of the angiotensin converting enzyme by perindoprilat and release of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bradykinin stimulation of inositol polyphosphate production in porcine aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Coversyl's Role in Modulating Oxidative Stress Markers In Vivo: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Coversyl, with the active ingredient perindopril (B612348), is a potent angiotensin-converting enzyme (ACE) inhibitor widely prescribed for the management of hypertension and other cardiovascular diseases. Beyond its well-established effects on the renin-angiotensin system (RAS), a growing body of evidence highlights its significant role in modulating oxidative stress in vivo. Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is a key pathological factor in a multitude of cardiovascular and systemic diseases. This technical guide provides a comprehensive overview of the in vivo effects of this compound on key oxidative stress markers, detailed experimental protocols for their measurement, and an elucidation of the underlying signaling pathways.

Quantitative Data on the Modulation of Oxidative Stress Markers by this compound

The following tables summarize the quantitative effects of perindopril on key markers of oxidative stress from various in vivo studies. These studies highlight the ability of this compound to enhance antioxidant defenses and reduce markers of oxidative damage across different experimental models.

Table 1: Effect of Perindopril on Superoxide (B77818) Dismutase (SOD) Activity

| Animal Model | Perindopril Dose | Duration of Treatment | Tissue/Fluid Analyzed | Change in SOD Activity | Reference |

| Elderly Hypertensive Patients | 4 mg/day | 45 days | Blood | Significant increase | [1] |

| Rats with induced cognitive impairment | Not specified | Not specified | Cerebral Cortex and Hippocampus | Significant increase | |

| Rats with Ischemia/Reperfusion | Not specified | 7 days | Brain Tissue | Marked amelioration | [2] |

Table 2: Effect of Perindopril on Malondialdehyde (MDA) Levels

| Animal Model | Perindopril Dose | Duration of Treatment | Tissue/Fluid Analyzed | Change in MDA Levels | Reference |

| Elderly Hypertensive Patients | 4 mg/day | 45 days | Blood | Significant decrease | [1] |

| Rats with induced cognitive impairment | Not specified | Not specified | Cerebral Cortex and Hippocampus | Significant reduction | |

| Rats with Ischemia/Reperfusion | Not specified | 7 days | Brain Tissue | Marked amelioration | [2] |

| Normal Rats | 1 mg/kg/day | 4 weeks | Hippocampus | Insignificant reduction | [3] |

Table 3: Effect of Perindopril on Glutathione (B108866) (GSH) and Glutathione Peroxidase (GPx)

| Animal Model | Perindopril Dose | Duration of Treatment | Tissue/Fluid Analyzed | Oxidative Stress Marker | Change | Reference |

| Normal Rats | 1, 2, 4 mg/kg/day | 4 weeks | Hippocampus | GSH | Dose-dependent increase (significant at 2 mg/kg) | [3] |

| Normal Rats | 1, 2, 4 mg/kg/day | 4 weeks | Hippocampus | GSH/GSSG Ratio | Significant dose-dependent increase | [3] |

| Rats with induced cognitive impairment | Not specified | Not specified | Cerebral Cortex and Hippocampus | GPx Activity | Significant increase | |

| Isoproterenol-induced Cardiomyopathy Rats | Not specified | Not specified | Myocardial Tissue | GPx Levels | Increased | [4] |

Table 4: Effect of Perindopril on Nitric Oxide Synthase (NOS) Expression

| Species | Perindopril Dose | Duration of Treatment | Tissue Analyzed | Change in eNOS Expression | Change in iNOS Expression | Reference |

| Human | 4 mg/day | Up to 5 weeks | Blood Vessels | Increased | Increased | [5] |

| LPS-intoxicated Rats | 1 and 2 mg/kg/day | 7 days | Heart and Lung Tissue | Upregulation | Downregulation | [6] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Measurement of Superoxide Dismutase (SOD) Activity

This protocol is a standardized method for determining SOD activity in tissue homogenates.

1. Sample Preparation:

-

Excise tissue and wash with ice-cold PBS to remove any blood.

-

Homogenize the tissue in 10 volumes of ice-cold 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4.

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

-

Collect the supernatant for the SOD activity assay.

2. Assay Procedure:

-

The assay is based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a xanthine-xanthine oxidase system.

-

Prepare a reaction mixture containing 50 mM potassium phosphate (B84403) buffer (pH 7.8), 0.1 mM EDTA, 50 µM NBT, and 100 µM xanthine (B1682287).

-

Add the tissue supernatant to the reaction mixture.

-

Initiate the reaction by adding xanthine oxidase.

-

Incubate at room temperature for 20 minutes.

-

Measure the absorbance at 560 nm.

-

One unit of SOD activity is defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%.

Measurement of Malondialdehyde (MDA) via Thiobarbituric Acid Reactive Substances (TBARS) Assay

This protocol details the widely used TBARS assay for measuring lipid peroxidation.

1. Sample Preparation:

-

Collect plasma or prepare tissue homogenates as described for the SOD assay.

2. Assay Procedure:

-

To 100 µL of the sample, add 200 µL of 8.1% SDS, 1.5 mL of 20% acetic acid solution (pH 3.5), and 1.5 mL of 0.8% thiobarbituric acid (TBA).

-

Bring the final volume to 4.0 mL with distilled water.

-

Heat the mixture at 95°C for 60 minutes.

-

Cool the tubes on ice and centrifuge at 3,000 x g for 15 minutes.

-

Measure the absorbance of the supernatant at 532 nm.

-

A standard curve is generated using 1,1,3,3-tetramethoxypropane.

Measurement of Glutathione Peroxidase (GPx) Activity

This protocol describes a common method for determining GPx activity.

1. Sample Preparation:

-

Prepare tissue homogenates or cell lysates in a buffer containing 50 mM Tris-HCl (pH 7.6), 5 mM EDTA, and 1 mM DTT.

-

Centrifuge to remove cellular debris.

2. Assay Procedure:

-

The assay measures the rate of NADPH oxidation, which is coupled to the reduction of oxidized glutathione (GSSG) by glutathione reductase.

-

Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.0), 1 mM EDTA, 1 mM sodium azide, 0.2 mM NADPH, 1 U/mL glutathione reductase, and 1 mM GSH.

-

Add the sample to the reaction mixture.

-

Initiate the reaction by adding 0.25 mM H2O2.

-

Monitor the decrease in absorbance at 340 nm for 5 minutes.

-

GPx activity is calculated from the rate of NADPH oxidation.

Immunohistochemistry for eNOS and iNOS

This protocol outlines the general steps for the immunohistochemical detection of eNOS and iNOS in arterial tissue sections.

1. Tissue Preparation:

-

Fix arterial tissue in 4% paraformaldehyde and embed in paraffin.

-

Cut 5 µm thick sections and mount on poly-L-lysine coated slides.

2. Staining Procedure:

-

Deparaffinize and rehydrate the tissue sections.

-

Perform antigen retrieval using a citrate (B86180) buffer (pH 6.0) at 95-100°C for 20 minutes.

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific binding with a blocking serum.

-

Incubate with primary antibodies against eNOS or iNOS overnight at 4°C.

-

Incubate with a biotinylated secondary antibody.

-

Apply an avidin-biotin-peroxidase complex.

-

Develop the color with a diaminobenzidine (DAB) substrate.

-

Counterstain with hematoxylin.

-

Dehydrate, clear, and mount the sections.

-

Positive staining will appear as a brown precipitate.

Signaling Pathways and Experimental Workflows

The antioxidant effects of this compound are mediated through complex signaling pathways. The following diagrams, generated using Graphviz, illustrate these mechanisms and a typical experimental workflow for assessing oxidative stress.

Caption: RAS pathway and this compound's point of intervention.

Caption: Bradykinin-NO pathway enhanced by this compound.

Caption: Workflow for assessing this compound's antioxidant effects.

Conclusion

This compound (perindopril) demonstrates a significant capacity to modulate oxidative stress in vivo. By inhibiting the angiotensin-converting enzyme, it not only reduces the pro-oxidant effects of angiotensin II but also enhances the antioxidant actions of the bradykinin-nitric oxide pathway. The compiled quantitative data, detailed experimental protocols, and elucidated signaling pathways in this guide provide a robust resource for researchers and drug development professionals. This information underscores the pleiotropic benefits of this compound beyond its primary antihypertensive effects and supports its role as a therapeutic agent that favorably impacts the redox state in cardiovascular and related diseases. Further research is warranted to fully explore the clinical implications of these antioxidant properties in various pathological conditions.

References

- 1. Effects of perindopril and hydrochlorothiazide on selected indices of oxidative stress in the blood of elderly patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Perindopril May Improve the Hippocampal Reduced Glutathione Content in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Perindopril Improves Cardiac Function by Enhancing the Expression of SIRT3 and PGC-1α in a Rat Model of Isoproterenol-Induced Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assaygenie.com [assaygenie.com]

- 6. Perindopril mitigates LPS-induced cardiopulmonary oxidative and inflammatory damage via inhibition of renin angiotensin system, inflammation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

The Effect of Perindopril on Mitochondrial Function in Cardiomyocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of the angiotensin-converting enzyme (ACE) inhibitor, perindopril (B612348), on mitochondrial function within cardiomyocytes. The content herein synthesizes findings from preclinical studies, focusing on the molecular mechanisms, quantitative effects, and the experimental approaches used to elucidate these actions.

Executive Summary

Mitochondrial dysfunction is a cornerstone in the pathophysiology of various cardiovascular diseases, including heart failure. Perindopril, a widely prescribed ACE inhibitor, has demonstrated cardioprotective effects that extend beyond its primary role in blood pressure regulation. A growing body of evidence indicates that perindopril directly and indirectly modulates mitochondrial function in cardiomyocytes. This is achieved through the enhancement of mitochondrial biogenesis, improvement of respiratory efficiency, reduction of oxidative stress, and preservation of mitochondrial structural integrity. These effects collectively contribute to improved cardiac energy metabolism and a reduction in apoptosis, thereby mitigating the progression of heart failure.

Core Mechanisms of Action

Perindopril's influence on cardiomyocyte mitochondria is primarily mediated through its inhibition of angiotensin II (Ang II) production. Ang II is known to induce mitochondrial dysfunction by promoting the generation of reactive oxygen species (ROS), which can lead to oxidative damage, impaired ATP synthesis, and the opening of the mitochondrial permeability transition pore (mPTP). By reducing Ang II levels, perindopril mitigates these detrimental effects.

Furthermore, perindopril has been shown to actively promote mitochondrial health through the activation of key signaling pathways involved in mitochondrial biogenesis and antioxidant defense.

Enhancement of Mitochondrial Biogenesis

Perindopril stimulates the biogenesis of new mitochondria in cardiomyocytes, a critical process for maintaining cardiac energy homeostasis. This is largely achieved through the activation of the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) signaling pathway.[1][2] PGC-1α is a master regulator of mitochondrial biogenesis that, once activated, stimulates the expression of nuclear respiratory factor 1 (NRF1) and mitochondrial transcription factor A (TFAM).[1][2] NRF1 activates the transcription of nuclear genes encoding mitochondrial proteins, while TFAM is essential for the replication and transcription of mitochondrial DNA. The upregulation of the PGC-1α/NRF1/TFAM axis by perindopril leads to an increased number of mitochondria, thereby enhancing the cell's capacity for ATP production.[1] Sirtuin 3 (SIRT3), a mitochondrial deacetylase, also appears to be involved in the perindopril-mediated improvement of mitochondrial biosynthesis.[2]

Attenuation of Oxidative Stress

Perindopril treatment has been associated with a significant reduction in reactive oxygen species (ROS) production in cardiomyocytes.[1][2][3] This is accomplished through two primary mechanisms: the aforementioned reduction in Ang II-induced ROS generation and the upregulation of endogenous antioxidant enzymes. Perindopril has been shown to increase the levels of key antioxidants such as manganese superoxide (B77818) dismutase (Mn-SOD) and glutathione (B108866) peroxidase (GSH-Px).[2] By bolstering the cell's antioxidant capacity, perindopril protects mitochondria from oxidative damage, thereby preserving their function.

Improvement of Mitochondrial Respiration and Energy Production

Studies have demonstrated that perindopril can improve the function of the mitochondrial respiratory chain and enhance ATP production in the context of cardiac stress.[1][2][3] This is a direct consequence of increased mitochondrial number and improved mitochondrial integrity. Additionally, perindopril has been found to suppress the expression of uncoupling protein-2 (UCP-2).[4][5][6][7] UCP-2 is a mitochondrial inner membrane protein that can dissipate the proton gradient, thereby uncoupling respiration from ATP synthesis. By downregulating UCP-2, perindopril promotes more efficient coupling of oxygen consumption to ATP production, leading to improved myocardial energy efficiency.[4][5]

Preservation of Mitochondrial Structure and Integrity

In models of cardiac injury, perindopril has been observed to prevent mitochondrial structural damage, including swelling and disruption of the cristae.[1][2][3] It also increases the calcium retention capacity of mitochondria, which is crucial for preventing the opening of the mitochondrial permeability transition pore (mPTP), a key event in the initiation of apoptosis.[3][8] By maintaining mitochondrial structural integrity, perindopril helps to prevent the release of pro-apoptotic factors like cytochrome C into the cytosol.[1][3]

Quantitative Data Summary

The following tables summarize the quantitative effects of perindopril on key mitochondrial parameters as reported in preclinical studies.

Table 1: Effect of Perindopril on Mitochondrial Biogenesis Markers

| Parameter | Animal Model | Treatment Group | Control Group | Fold Change/Percentage Change | Reference |

| PGC-1α mRNA | Isoproterenol-induced cardiomyopathy (Rat) | Perindopril | Isoproterenol (B85558) | Increased | [2] |

| PGC-1α protein | Isoproterenol-induced cardiomyopathy (Rat) | Perindopril | Isoproterenol | Increased | [2] |

| NRF1 mRNA | Isoproterenol-induced cardiomyopathy (Rat) | Perindopril | Isoproterenol | Increased | [2] |

| NRF1 protein | Isoproterenol-induced cardiomyopathy (Rat) | Perindopril | Isoproterenol | Increased | [2] |

| TFAM mRNA | Isoproterenol-induced cardiomyopathy (Rat) | Perindopril | Isoproterenol | Increased | [2] |

| TFAM protein | Isoproterenol-induced cardiomyopathy (Rat) | Perindopril | Isoproterenol | Increased | [2] |

| SIRT3 mRNA | Isoproterenol-induced cardiomyopathy (Rat) | Perindopril | Isoproterenol | Increased | [2] |

| SIRT3 protein | Isoproterenol-induced cardiomyopathy (Rat) | Perindopril | Isoproterenol | Increased | [2] |

Table 2: Effect of Perindopril on Oxidative Stress and Energy Metabolism

| Parameter | Animal Model | Treatment Group | Control Group | Fold Change/Percentage Change | Reference |

| ROS levels | Isoproterenol-induced cardiomyopathy (Rat) | Perindopril | Isoproterenol | Markedly reduced | [2] |

| Mn-SOD levels | Isoproterenol-induced cardiomyopathy (Rat) | Perindopril | Isoproterenol | Increased | [2] |

| GSH-Px levels | Isoproterenol-induced cardiomyopathy (Rat) | Perindopril | Isoproterenol | Increased | [2] |

| ATP content | Isoproterenol-induced cardiomyopathy (Rat) | Perindopril | Isoproterenol | Promoted | [2] |

| UCP-2 mRNA expression | Aortic regurgitation (Rat) | Perindopril | Untreated | Suppressed (1.5-fold vs 3.7-fold increase in untreated) | [4] |

| Creatine phosphate | Aortic regurgitation (Rat) | Perindopril (15.9±2.0 µmol/g) | Untreated (10.6±0.7 µmol/g) | Increased | [4] |

Experimental Protocols

The following sections detail the methodologies employed in key studies investigating the effects of perindopril on cardiomyocyte mitochondria.

Animal Models

-

Isoproterenol-Induced Cardiomyopathy: Male Sprague-Dawley rats are often used. Cardiomyopathy is induced by subcutaneous injections of isoproterenol (e.g., 5 mg/kg/day) for a specified period (e.g., 7 days). This model mimics some aspects of hyperadrenergic-driven heart failure.[2]

-

Aortic Regurgitation Model: In male Sprague-Dawley rats, aortic regurgitation is surgically induced by perforating the aortic valve leaflets. This model leads to volume overload and subsequent heart failure.[4]

-

Myocardial Infarction Model: Myocardial infarction is induced in rats or mice by ligating the left anterior descending coronary artery. This model is used to study the effects of perindopril in the context of post-infarction remodeling and heart failure.[9]

Drug Administration

Perindopril is typically administered orally, often mixed in drinking water or given by gavage. Dosages in rat models commonly range from 2 to 5 mg/kg/day.[2][4] Treatment duration varies depending on the study design, ranging from several days to months.

Mitochondrial Function Assays

-

Western Blotting and RT-PCR: These techniques are used to quantify the protein and mRNA expression levels of key molecules in the mitochondrial biogenesis pathway (PGC-1α, NRF1, TFAM, SIRT3) and antioxidant enzymes.[2]

-

Flow Cytometry for ROS Detection: Cardiomyocytes are isolated and stained with a fluorescent probe sensitive to reactive oxygen species, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). The fluorescence intensity, which is proportional to the amount of ROS, is then measured by flow cytometry.[2]

-

ATP Content Measurement: ATP levels in myocardial tissue are quantified using commercially available ATP assay kits, which are typically based on the luciferin-luciferase reaction.[2]

-

Electron Microscopy: Transmission electron microscopy is employed to visualize the ultrastructure of mitochondria in cardiomyocytes. This allows for the assessment of mitochondrial morphology, including size, shape, and the integrity of the cristae.[2]

-

Mitochondrial Respiration: High-resolution respirometry is used to measure oxygen consumption rates in isolated mitochondria or permeabilized cardiac fibers. This allows for the assessment of the function of different complexes of the electron transport chain.[9]

-

Calcium Retention Capacity: Isolated mitochondria are exposed to increasing concentrations of calcium, and the mitochondrial membrane potential is monitored. The amount of calcium required to induce mPTP opening is a measure of the mitochondria's capacity to handle calcium.[8]

Conclusion and Future Directions

The available evidence strongly supports a beneficial role for perindopril in preserving and enhancing mitochondrial function in cardiomyocytes. By stimulating mitochondrial biogenesis, reducing oxidative stress, and improving energy metabolism, perindopril contributes to the overall health and resilience of the myocardium. These mitochondrial-protective effects likely play a significant role in the clinical benefits of perindopril in the treatment of heart failure and other cardiovascular diseases.

Future research should aim to further delineate the precise molecular signaling pathways involved, particularly the role of SIRT3 and other potential regulators. Additionally, studies in human subjects are needed to confirm these preclinical findings and to explore the potential for targeting mitochondrial function as a therapeutic strategy in cardiovascular medicine. The development of novel therapies that specifically enhance mitochondrial function, potentially in combination with ACE inhibitors like perindopril, holds promise for the future of cardiovascular disease treatment.

References

- 1. researchgate.net [researchgate.net]

- 2. Perindopril Improves Cardiac Function by Enhancing the Expression of SIRT3 and PGC-1α in a Rat Model of Isoproterenol-Induced Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Perindopril effect on uncoupling protein and energy metabolism in failing rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. Perindopril Effect on Uncoupling Protein and Energy Metabolism in Failing Rat Hearts | Semantic Scholar [semanticscholar.org]

- 7. ahajournals.org [ahajournals.org]

- 8. Effects of amlodipine and perindoprilate on the structure and function of mitochondria in ventricular cardiomyocytes during ischemia-reperfusion in the pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ACE inhibition prevents myocardial infarction-induced skeletal muscle mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Pharmacokinetics of Perindoprilat: A Technical Guide for Researchers

An in-depth exploration of the absorption, distribution, metabolism, and excretion of perindoprilat (B1679611), the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, Coversyl (perindopril). This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the pharmacokinetic profile of this crucial therapeutic agent.

Perindoprilat, the pharmacologically active diacid metabolite of the prodrug perindopril (B612348), is a potent and long-acting inhibitor of the angiotensin-converting enzyme (ACE). Its therapeutic efficacy in the management of hypertension and heart failure is intrinsically linked to its pharmacokinetic properties. This technical guide consolidates key quantitative data, details established experimental protocols for its analysis, and visualizes the associated biological pathways and workflows to provide a thorough understanding of perindoprilat's disposition in the human body.

Pharmacokinetic Profile of Perindoprilat

Perindopril is rapidly absorbed after oral administration and is extensively metabolized to perindoprilat and other inactive metabolites. The conversion of perindopril to perindoprilat is a key step in its mechanism of action.

Absorption and Bioavailability

Following oral administration, perindopril is rapidly absorbed, with peak plasma concentrations (Cmax) of the parent drug reached in approximately one hour. The absolute bioavailability of perindopril is high, around 95%. However, the formation of the active metabolite, perindoprilat, is a slower process, with its Cmax being reached between 2 to 6 hours after oral administration of perindopril.[1][2] The bioavailability of perindoprilat from oral perindopril is approximately 20%.[1]

Distribution

Perindoprilat exhibits a low degree of plasma protein binding, typically between 10% and 20%.[3] A significant aspect of its distribution is its high-affinity binding to ACE in plasma and tissues.[4] This binding is saturable and contributes to the long terminal elimination half-life of the drug.[1][4] The apparent volume of distribution (V/F) of perindoprilat has been shown to be dose-dependent, varying from 920 L to 470 L for doses of 3.1 mg to 12.3 mg, respectively, in healthy volunteers.[5]

Metabolism

Perindopril is extensively metabolized, primarily in the liver, to form perindoprilat through hydrolysis.[6] Other major metabolites include an inactive glucuronide of perindopril and perindoprilat glucuronide.[1][2] The conversion of perindopril to perindoprilat is a critical step for its therapeutic activity.

Excretion

The elimination of perindoprilat is primarily through renal excretion.[2][3] The elimination profile is biphasic, characterized by a rapid initial phase of renal excretion of the free fraction and a much slower terminal phase representing the dissociation of perindoprilat from ACE.[1] This results in a long terminal elimination half-life of over 30 hours.[7] The renal clearance of perindoprilat is significantly correlated with creatinine (B1669602) clearance, indicating the importance of renal function in its elimination.[8]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of perindoprilat in various populations.

Table 1: Pharmacokinetic Parameters of Perindoprilat in Healthy Volunteers

| Parameter | Value | Reference |

| Tmax (Time to Peak Concentration) | 2 - 6 hours | [2] |

| Terminal Elimination Half-life (t½) | > 30 hours | [7] |

| Plasma Protein Binding | 10 - 20% | [3] |

| Renal Clearance | 110 ± 39 ml/min (young subjects) | [9] |

| Apparent Volume of Distribution (V/F) | 470 - 920 L (dose-dependent) | [5] |

Table 2: Influence of Patient Population on Perindoprilat Pharmacokinetics

| Population | Key Findings | Reference |

| Elderly | Increased plasma concentrations and reduced renal clearance of perindoprilat. Bioavailability of perindoprilat is increased. A dose reduction of approximately 50% is suggested. | [3][7][9] |

| Renal Impairment | Significantly altered pharmacokinetics. Increased AUC and prolonged half-life. A significant correlation exists between perindoprilat renal clearance and creatinine clearance. Dosage reduction is recommended. | [8][10] |

| Hepatic Cirrhosis | Compensated hepatic cirrhosis does not have a significant independent effect on the pharmacokinetics of perindoprilat. | [7] |

| Heart Failure | The kinetics of perindoprilat are altered, indicating a need for an initial dosage reduction. |

Experimental Protocols

The quantification of perindoprilat in biological matrices is crucial for pharmacokinetic studies. The following are detailed methodologies for commonly used analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Perindoprilat Quantification in Plasma

This method is suitable for the determination of perindoprilat in plasma samples.

3.1.1. Sample Preparation (Solid-Phase Extraction)

-

To 1 mL of plasma, add an internal standard (e.g., another ACE inhibitor not present in the sample).

-

Acidify the plasma sample with phosphoric acid.

-

Condition a C18 solid-phase extraction (SPE) cartridge with methanol (B129727) followed by water.

-

Load the acidified plasma sample onto the SPE cartridge.

-

Wash the cartridge with water to remove interfering substances.

-

Elute perindoprilat and the internal standard with a suitable organic solvent (e.g., methanol).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for HPLC analysis.

3.1.2. Chromatographic Conditions

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of phosphate (B84403) buffer and acetonitrile (B52724) (e.g., 65:35 v/v), with the pH adjusted to be acidic.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 215 nm.

-

Quantification: The concentration of perindoprilat is determined by comparing the peak area ratio of perindoprilat to the internal standard against a calibration curve prepared with known concentrations of perindoprilat.

Radioimmunoassay (RIA) for Perindoprilat Quantification in Plasma

This competitive immunoassay offers high sensitivity for the quantification of perindoprilat.

3.2.1. Principle

The assay is based on the competition between unlabeled perindoprilat in the sample and a fixed amount of radiolabeled perindoprilat (tracer) for a limited number of binding sites on a specific antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled perindoprilat in the sample.

3.2.2. Procedure

-

Reagent Preparation: Prepare standard solutions of perindoprilat at various concentrations, a solution of radiolabeled perindoprilat (e.g., ¹²⁵I-labeled), and a solution of the anti-perindoprilat antibody.

-

Assay Setup: In a series of tubes, add a fixed volume of the antibody solution.

-

Standard Curve: To a set of tubes, add the standard solutions of perindoprilat. To the remaining tubes, add the plasma samples to be analyzed.

-

Incubation: Add a fixed volume of the radiolabeled perindoprilat solution to all tubes. Incubate the mixture to allow for competitive binding to occur.

-

Separation: Separate the antibody-bound perindoprilat from the free perindoprilat. This can be achieved by adding a second antibody that precipitates the primary antibody or by using antibody-coated tubes. Centrifuge to pellet the antibody-bound fraction.

-

Counting: Measure the radioactivity in the bound fraction using a gamma counter.

-

Calculation: Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the perindoprilat standards. Determine the concentration of perindoprilat in the plasma samples by interpolating their percentage of bound radioactivity on the standard curve.

Visualizations

The following diagrams illustrate key pathways and workflows related to the pharmacokinetics and mechanism of action of perindoprilat.

Caption: Pharmacokinetic pathway of perindoprilat.

Caption: Experimental workflow for HPLC-based pharmacokinetic analysis.

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the site of action of perindoprilat.

References

- 1. Newly Developed Radioimmunoassay for Human Angiotensin-(1–12) Measurements in Plasma and Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Competitive inhibitor binding assay (CIBA) of ACE inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. phoenixbiotech.net [phoenixbiotech.net]

- 4. microbenotes.com [microbenotes.com]

- 5. benchchem.com [benchchem.com]

- 6. First LC-MS/MS electrospray ionization validated method for the quantification of perindopril and its metabolite perindoprilat in human plasma and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. diasource-diagnostics.com [diasource-diagnostics.com]

- 8. Elimination kinetics of quinaprilat and perindoprilat in hypertensive patients with renal failure on haemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ACE Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. A new LC-MS/MS bioanalytical method for perindopril and perindoprilat in human plasma and milk - PubMed [pubmed.ncbi.nlm.nih.gov]

Perindopril's Impact on Gene Expression in Renal Pathophysiology Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular effects of perindopril (B612348), an angiotensin-converting enzyme (ACE) inhibitor, on gene expression within various experimental models of renal pathophysiology. The following sections detail the quantitative changes in key gene expression, comprehensive experimental protocols utilized in seminal studies, and visual representations of the core signaling pathways modulated by perindopril.

Quantitative Gene Expression Analysis

Perindopril administration elicits significant changes in the expression of genes centrally involved in the progression of renal diseases. The following tables summarize the quantitative data from key studies in different preclinical models.

Table 1: Gene Expression Changes in Hypertensive Renal Models

| Animal Model | Gene | Change in Expression with Perindopril | Fold Change / Percentage | p-value | Reference |

| Spontaneously Hypertensive Rat (SHR) | Transforming Growth Factor-beta1 (TGF-β1) mRNA | Decreased | Normalized to WKY control levels | <0.01 | [1] |

| Spontaneously Hypertensive Rat (SHR) | Collagen I | Decreased | Significantly ameliorated | <0.01 | [1] |

| Spontaneously Hypertensive Rat (SHR) | Collagen III | Decreased | Significantly ameliorated | <0.01 | [1] |

| Spontaneously Hypertensive Rat (SHR) | Renin (Ren) mRNA | Decreased | -43% | 1.4 x 10⁻⁶ | [2] |

| Spontaneously Hypertensive Rat (SHR) | Nerve Growth Factor (NGF) mRNA | Decreased | Significant decrease | <0.01 | [3][4] |

Table 2: Gene Expression Changes in Diabetic Nephropathy Models

| Animal Model | Gene | Change in Expression with Perindopril | Fold Change / Percentage | p-value | Reference |

| Streptozotocin (B1681764) (STZ)-induced Diabetic Rat | Angiotensin II Type 1 Receptor (AT1R) mRNA | Inhibited | Markedly decreased compared to untreated diabetic group | <0.01 | [5] |

| Transgenic Ren-2 Rat (Diabetic) | Osteopontin | Decreased | Reduced to control levels | Not specified | [6] |

| Human (Type II Diabetes) | Nephrin mRNA | Increased | Restored to levels similar to non-diabetic controls | Not specified | [7] |

Table 3: Gene Expression Changes in Polycystic Kidney Disease Models

| Animal Model | Gene | Change in Expression with Perindopril | Fold Change / Percentage | p-value | Reference |

| Lewis Polycystic Kidney (LPK) Rat | Renin (Ren) mRNA | Increased | 2-fold greater | <0.009 | [3] |

| Lewis Polycystic Kidney (LPK) Rat | Angiotensin II Type 1A Receptor (AT1RA) mRNA | Increased | 2.6-fold greater | <0.002 | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, offering a reproducible framework for future research.

Animal Models and Perindopril Administration

-

Spontaneously Hypertensive Rat (SHR) Model of Hypertensive Nephropathy [1][2][3][4]

-

Animals: Male Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls.

-

Disease Induction: Hypertension develops spontaneously in SHR.

-

Perindopril Treatment: Perindopril is typically administered via oral gavage or in drinking water at doses ranging from 3 mg/kg/day to 4 mg/(kg·d) for a duration of 4 to 10 weeks.[1][2][3][4]

-

Control Group: Vehicle (e.g., distilled water) administered to both SHR and WKY rats.

-

-

Streptozotocin (STZ)-Induced Diabetic Nephropathy Model [5][8]

-

Animals: Male Wistar or Sprague-Dawley rats.

-

Disease Induction: A single intraperitoneal injection of streptozotocin (STZ), typically 60 mg/kg, dissolved in a citrate (B86180) buffer is administered to induce diabetes.[8]

-

Perindopril Treatment: Following the confirmation of diabetes, perindopril is administered orally, for instance at a dose of 1 mg/kg/day or 6 mg/kg/day, for several weeks to months.[5][8]

-

Control Groups: Non-diabetic control rats receiving vehicle and diabetic rats receiving vehicle.

-

-

Lewis Polycystic Kidney (LPK) Rat Model [3]

-

Animals: Lewis Polycystic Kidney (LPK) rats.

-

Disease Induction: Polycystic kidney disease is a genetic trait in this model.

-

Perindopril Treatment: Perindopril is administered orally (p.o.) at a dose of 3mg/kg/day from 4 to 12 weeks of age.[3]

-

Control Group: Untreated LPK rats.

-

Gene Expression Analysis

-

RNA Isolation and Quantitative Real-Time PCR (qRT-PCR) [1][4]

-

Tissue Preparation: Kidneys are harvested, and the cortex is dissected and snap-frozen in liquid nitrogen.

-

RNA Extraction: Total RNA is isolated from kidney tissue using standard methods like the TRIzol reagent or commercially available kits.

-

Reverse Transcription: First-strand cDNA is synthesized from total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

qPCR: Real-time PCR is performed using a qPCR system with SYBR Green or TaqMan probes. The relative expression of target genes (e.g., TGF-β1, Renin, AT1R, NGF) is normalized to a stable housekeeping gene (e.g., GAPDH, β-actin).

-

-

Immunohistochemistry (IHC) for Protein Expression [1]

-

Tissue Preparation: Kidneys are fixed in 10% neutral buffered formalin, processed, and embedded in paraffin.

-

Sectioning: 4-μm thick sections are cut and mounted on slides.

-

Antigen Retrieval: Slides are deparaffinized, rehydrated, and subjected to antigen retrieval using methods like heat-induced epitope retrieval in a citrate buffer.

-

Immunostaining: Sections are incubated with primary antibodies against target proteins (e.g., Collagen I, Collagen III) overnight at 4°C. This is followed by incubation with a biotinylated secondary antibody and then a streptavidin-horseradish peroxidase complex.

-

Visualization: The signal is developed using a chromogen such as diaminobenzidine (DAB), and sections are counterstained with hematoxylin.

-

Analysis: The intensity and distribution of staining are semi-quantitatively scored or quantified using image analysis software.

-

Signaling Pathways and Visualizations

Perindopril's primary mechanism of action is the inhibition of the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS). This inhibition has downstream effects on other signaling pathways, notably the Transforming Growth Factor-beta (TGF-β) pathway, which is crucial in the pathogenesis of renal fibrosis.

The Renin-Angiotensin-Aldosterone System (RAAS) and Perindopril's Point of Intervention

The following diagram illustrates the canonical RAAS pathway and highlights how perindopril disrupts the cascade, leading to a reduction in the production of the potent vasoconstrictor and pro-fibrotic molecule, Angiotensin II.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. Persistent reduction in renal nerve growth factor mRNA after perindopril treatment of young spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Perindopril attenuates tubular hypoxia and inflammation in an experimental model of diabetic nephropathy in transgenic Ren-2 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Overexpression of TGF-β1 induces renal fibrosis and accelerates the decline in kidney function in polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Perindopril treatment in streptozotocin induced diabetic nephropaty - PubMed [pubmed.ncbi.nlm.nih.gov]

Perindopril's Interaction with Endothelial Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the cellular mechanisms of the angiotensin-converting enzyme (ACE) inhibitor, perindopril (B612348), focusing on its interaction with and effects on endothelial cells. While direct quantitative data on the specific cellular uptake and subcellular distribution of perindopril is not extensively detailed in publicly available research, this paper synthesizes the existing knowledge on its functional impact, providing insights into its site of action and therapeutic effects. This guide presents quantitative data from key studies, details relevant experimental protocols, and visualizes the known signaling pathways influenced by perindopril.

Quantitative Effects of Perindopril on Endothelial Cell Markers

Perindopril, primarily through its active metabolite perindoprilat (B1679611), exerts significant effects on endothelial cells by modulating key enzymes and signaling molecules. The following tables summarize the quantitative findings from seminal studies.

| Parameter | Treatment Group | Change | Reference |

| Plasma ACE Activity | Perindopril (4 mg/day for up to 5 weeks) | ↓ 70% | [1][2] |

| Plasma Angiotensin II to Angiotensin I Ratio | Perindopril (4 mg/day for up to 5 weeks) | ↓ 57% | [1][2] |

| Vascular Endothelial ACE | Perindopril (4 mg/day for up to 5 weeks) | ↓ ~35% (reduced to 65% of control) | [1][3][4] |

| Vascular Adventitial ACE | Perindopril (4 mg/day for up to 5 weeks) | ↓ ~35% (reduced to 65% of control) | [1][3][4] |

| AT1 Receptor Binding (Vascular Smooth Muscle) | Perindopril (4 mg/day for up to 5 weeks) | ↑ 80% | [1][2] |

Table 1: Effects of Perindopril on the Renin-Angiotensin System in Patients with Ischemic Heart Disease. This table quantifies the significant impact of perindopril treatment on both circulating and tissue-level components of the renin-angiotensin system.

| Parameter | Treatment Group | Change | Reference |

| eNOS Protein Expression | Perindopril | ↑ 19% | [5][6] |

| eNOS Activity | Perindopril | ↑ 27% | [5][6][7] |

| Endothelial Cell Apoptosis | Perindopril | ↓ 31% | [5][6][7] |

| Plasma von Willebrand Factor | Perindopril (1 year) | Significantly decreased (P < 0.001) | [5][6] |

| Plasma Nitrite/Nitrate | Perindopril | Significantly increased (P < 0.05) | [5][6] |

| Plasma Bradykinin | Perindopril | Significantly increased (P < 0.05) | [5][6] |

Table 2: Perindopril's Effects on Endothelial Function Markers. This table highlights the positive influence of perindopril on endothelial health, including the upregulation of the key vasodilatory enzyme eNOS and a reduction in endothelial cell death.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature concerning the effects of perindopril on endothelial cells.

In Vivo Studies in Patients with Ischemic Heart Disease

Objective: To determine the in vivo effects of perindopril on the cellular expression of ACE, AT1 receptors, and nitric oxide synthase (NOS) isoforms in human blood vessels.[1][2]

Methodology:

-

Patient Cohort: Patients with ischemic heart disease were treated with perindopril (4 mg/day) for up to 5 weeks before elective coronary bypass surgery. A control group did not receive an ACE inhibitor.[1][2]

-

Tissue Collection: Segments of the internal mammary artery were obtained during surgery.[4]

-

Quantitative In Vitro Autoradiography:

-

Cryostat sections (10 µm) of the arterial segments were prepared.

-

Sections were incubated with radioligands specific for ACE ([¹²⁵I]351A) and AT1 receptors ([¹²⁵I]Sar¹-Ile⁸-Ang II).

-

Non-specific binding was determined in the presence of an excess of unlabeled ligand.

-

Autoradiographic images were captured and quantified using a computer-assisted image analysis system.[4]

-

-

Immunocytochemistry:

-

Tissue sections were fixed and incubated with primary antibodies against eNOS and iNOS.

-

A biotinylated secondary antibody and an avidin-biotin-peroxidase complex were used for detection.

-

The intensity and localization of immunostaining were observed by light microscopy.[1]

-

-

Plasma Assays: Plasma ACE activity and the ratio of angiotensin II to angiotensin I were measured to assess systemic ACE inhibition.[1][2]

In Vitro Studies with Human Umbilical Vein Endothelial Cells (HUVECs)

Objective: To study the effect of perindopril on endothelial function at a cellular level by cultivating HUVECs with serum from patients.[5][6]

Methodology:

-

Cell Culture: HUVECs were isolated from human umbilical cords and cultured in appropriate media.

-

Serum Treatment: HUVECs were incubated with serum obtained from healthy subjects and patients with coronary artery disease who were treated with either perindopril or a placebo for one year.[5][6]

-

eNOS Expression and Activity:

-

Western Blotting: Cell lysates were subjected to SDS-PAGE and transferred to membranes. Membranes were probed with an anti-eNOS antibody to determine protein expression levels.

-

NOS Activity Assay: The conversion of L-[³H]arginine to L-[³H]citrulline in cell lysates was measured to determine eNOS activity.[5][6]

-

-

Apoptosis Assay: The rate of apoptosis was determined by measuring caspase-3 activity in cell lysates or by using flow cytometry with Annexin V staining.[5][6]

-

Measurement of Vasoactive Substances: Plasma levels of angiotensin II, bradykinin, tumor necrosis factor-alpha (TNF-α), and nitrite/nitrate were measured using appropriate immunoassays or chemical assays.[5][6]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by perindopril in endothelial cells and a typical experimental workflow for studying these effects.

Caption: Perindopril's mechanism of action in endothelial cells.

Caption: Workflow for studying endothelial function in vitro.

Cellular Uptake and Distribution: An Area for Future Research

While the functional consequences of perindopril on endothelial cells are well-documented, the precise mechanisms of its cellular uptake and subsequent subcellular distribution remain a critical area for further investigation. ACE is a membrane-bound ectoenzyme, meaning its active site is exposed to the extracellular space. Therefore, perindoprilat can inhibit ACE without needing to enter the cell. However, the observed effects on intracellular signaling pathways, such as the upregulation of eNOS, suggest that perindopril or its metabolites may indeed enter endothelial cells.

Potential mechanisms for cellular entry could include:

-

Passive Diffusion: The lipophilicity of perindopril may allow it to cross the cell membrane.

-

Carrier-Mediated Transport: Specific transporters, such as organic anion transporters, could facilitate its entry into the cell.

Once inside the cell, perindoprilat could localize to various compartments to exert its effects. For instance, its influence on gene expression (e.g., eNOS transcription) would imply a nuclear or perinuclear localization, or an interaction with cytoplasmic signaling cascades that transduce signals to the nucleus.

Future research employing techniques such as radiolabeled ligand uptake assays, subcellular fractionation followed by mass spectrometry, and advanced imaging techniques like fluorescence microscopy with labeled perindopril analogues will be crucial to elucidate the complete picture of its journey into and within the endothelial cell. Such studies would provide invaluable information for the design of next-generation cardiovascular drugs with enhanced cell-penetrating capabilities and targeted intracellular actions.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Perindopril alters vascular angiotensin-converting enzyme, AT(1) receptor, and nitric oxide synthase expression in patients with coronary heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ahajournals.org [ahajournals.org]

- 5. ACE inhibition with perindopril and endothelial function. Results of a substudy of the EUROPA study: PERTINENT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. A Review of the Role of Bradykinin and Nitric Oxide in the Cardioprotective Action of Angiotensin-Converting Enzyme Inhibitors: Focus on Perindopril - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Long-Term Coversyl Administration on Arterial Compliance in Animal Models: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the long-term effects of Coversyl (perindopril), an angiotensin-converting enzyme (ACE) inhibitor, on arterial compliance in various preclinical animal models. The compiled data from multiple studies demonstrate the potential of perindopril (B612348) to improve arterial elasticity and reverse vascular remodeling, key factors in cardiovascular pathophysiology.

Executive Summary

Chronic administration of this compound has been shown to significantly improve arterial compliance in hypertensive animal models. This effect is attributed to its multifactorial mechanism of action, primarily involving the inhibition of the renin-angiotensin-aldosterone system (RAAS), enhancement of nitric oxide bioavailability, and favorable modulation of vascular structure. This paper synthesizes key quantitative findings, details the experimental methodologies employed in pivotal studies, and visually represents the underlying signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from studies investigating the long-term effects of this compound on arterial compliance in different animal models.

Table 1: Effects of Perindopril on Arterial Compliance in Renovascular Hypertensive Rats

| Parameter | Control Group | Perindopril-Treated Group (1 mg/kg) | Percentage Change |

| Arterial Compliance | Decreased | Increased by 42%[1] | +42% |

| Aortic Medial Thickening | Increased | Completely reversed[1] | - |

| Aortic Smooth Muscle Cell Nucleus Density | Increased | Decreased by 13%[1] | -13% |

Table 2: Effects of Perindopril on Arterial Stiffness in Spontaneously Hypertensive Rats (SHR)

| Parameter | Control SHR Group | Perindopril-Treated SHR Group (3 mg/kg) | Percentage Change |

| Pulse Wave Velocity (PWV) | Elevated | Reduced by 33%[2][3] | -33% |

| Systolic Blood Pressure (SBP) | ~206 mmHg | ~131 mmHg[4] | Significant Reduction |

| Aortic eNOS Protein Level | Baseline | Increased by 69%[2] | +69% |

Detailed Experimental Protocols

A comprehensive understanding of the methodologies used in these studies is crucial for interpretation and replication.

Renovascular Hypertensive Rat Model

-

Animal Model: Male Wistar rats.

-

Induction of Hypertension: Renovascular hypertension is induced by placing a silver clip on one renal artery, leading to renal ischemia and subsequent activation of the renin-angiotensin system.

-

Treatment Protocol:

-

Drug: Perindopril.

-

Dosage: 1 mg/kg of body weight per day.[1]

-

Administration: Administered orally via gavage.

-

Duration: Long-term, typically several weeks to months.

-

-

Assessment of Arterial Compliance:

-

Method: In-vitro analysis of the mechanical properties of isolated aortic rings.

-

Procedure: Aortic segments are excised and mounted on a myograph. The pressure-diameter relationship is determined by incrementally increasing the intraluminal pressure and measuring the corresponding changes in vessel diameter.

-

Parameters Calculated: Arterial compliance and distensibility coefficients are derived from the pressure-diameter curves.

-

Spontaneously Hypertensive Rat (SHR) Model

-

Animal Model: Male Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls.

-

Treatment Protocol:

-

Assessment of Arterial Stiffness:

-

Method: In-vivo measurement of aortic Pulse Wave Velocity (PWV).

-

Procedure: PWV is a non-invasive technique that measures the speed at which the arterial pressure wave travels along a segment of the aorta. It is typically measured using two pressure transducers placed at a known distance along the aortic arch.[3][4]

-

Parameters Calculated: PWV is calculated as the distance between the two transducers divided by the time delay between the arrival of the pulse wave at each transducer. Higher PWV indicates increased arterial stiffness.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways influenced by this compound and the typical experimental workflow for assessing its effects on arterial compliance.

Conclusion

The evidence from animal models strongly supports the long-term beneficial effects of this compound on arterial compliance. By inhibiting the detrimental effects of angiotensin II and promoting vasodilation through the nitric oxide pathway, perindopril effectively mitigates arterial stiffening and reverses adverse vascular remodeling. These preclinical findings provide a solid foundation for the clinical use of this compound in managing hypertension and reducing cardiovascular risk associated with decreased arterial compliance. Further research should continue to explore the intricate molecular mechanisms to identify novel therapeutic targets for vascular aging and disease.

References

- 1. Vascular effects of ACE inhibition by perindopril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Physical Training vs. Perindopril Treatment on Arterial Stiffening of Spontaneously Hypertensive Rats: A Proteomic Analysis and Possible Mechanisms | Semantic Scholar [semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. Identification of Aortic Proteins Involved in Arterial Stiffness in Spontaneously Hypertensive Rats Treated With Perindopril:A Proteomic Approach - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on Coversyl's (Perindopril) Impact on Vascular Remodeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on the impact of Coversyl (perindopril), an angiotensin-converting enzyme (ACE) inhibitor, on vascular remodeling. The document delves into the core mechanisms of action, summarizes key quantitative data from preclinical and clinical studies, outlines experimental methodologies, and visualizes the intricate signaling pathways involved.

Core Mechanism of Action

This compound's primary mechanism in mitigating adverse vascular remodeling lies in its ability to inhibit the angiotensin-converting enzyme. This inhibition sets off a cascade of beneficial vascular effects by modulating two critical pathways: the Renin-Angiotensin-Aldosterone System (RAAS) and the Bradykinin-Nitric Oxide system.[1][2]

-

Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS): Perindopril (B612348) prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor and a key promoter of vascular smooth muscle cell (VSMC) growth, inflammation, and fibrosis.[3][4][5] By reducing angiotensin II levels, perindopril leads to vasodilation, a decrease in aldosterone (B195564) secretion, and a reduction in sodium and water retention.[6] This alleviates hemodynamic stress on the vasculature and directly inhibits the signaling pathways that drive pathological remodeling.[7][8]

-

Potentiation of the Bradykinin-Nitric Oxide Pathway: ACE is also responsible for the degradation of bradykinin, a potent vasodilator. By inhibiting ACE, perindopril increases the bioavailability of bradykinin.[1][2] Bradykinin, in turn, stimulates the production of nitric oxide (NO) and prostacyclin in the vascular endothelium, leading to vasodilation, and exerting anti-proliferative, anti-inflammatory, and anti-thrombotic effects.[6][9][10] Perindopril has been shown to have a high affinity for the bradykinin-potentiating site of ACE.[6]

Quantitative Data on Vascular Remodeling Parameters

The following tables summarize the quantitative effects of perindopril on key parameters of vascular remodeling, collated from various preclinical and clinical studies.

Table 1: Effects of Perindopril on Vascular Structure

| Parameter | Animal Model/Patient Population | Treatment Details | Key Findings | Reference |

| Media-to-Lumen Ratio | Essential Hypertension Patients | Perindopril-based regimen for 1 year | Significant decrease from 9.8% to 7.8% | [11] |

| Aortic Medial Hypertrophy | Renovascular Hypertensive Rats | Perindopril treatment | Complete reversal of aortic medial hypertrophy | |

| Coronary Arteriolar Wall Area | Spontaneously Hypertensive Rats (SHR) | Perindopril + Indapamide for 8 weeks | Medial area of intramural arterioles reduced from 8118 µm² (placebo) to 1613 µm² | [1] |

| Vascular Smooth Muscle Polyploidy | Stroke-Prone Spontaneously Hypertensive Rats (SHRSP) | Perindopril for 30 days | Significant reduction in the percentage of cells in the G2+M phase | [12] |

| Coronary Vessel Cross-Sectional Area (CSA) | Patients with stable coronary artery disease | Perindopril 8 mg/day for a median of 3 years | Change in vessel CSA was -0.18 mm² vs. +0.19 mm² in the placebo group | [13] |

Table 2: Effects of Perindopril on Vascular Function and Biomarkers

| Parameter | Animal Model/Patient Population | Treatment Details | Key Findings | Reference |

| Arterial Compliance/Stiffness | Renovascular Hypertensive Rats | Perindopril treatment | Complete reversal of arterial stiffening | |

| Carotid-Femoral Pulse Wave Velocity (PWV) | Black Hypertensive Patients | Perindopril 4 mg daily for 9 months | Significant decrease from 11.6 m/s to 7.5 m/s | [4] |

| Plasma ACE Activity | Patients with Ischemic Heart Disease | Perindopril 4 mg/day for up to 5 weeks | Reduced by approximately 70% | [3] |

| Plasma Angiotensin II to Angiotensin I Ratio | Patients with Ischemic Heart Disease | Perindopril 4 mg/day for up to 5 weeks | Reduced by 57% | [3] |

| Endothelial Nitric Oxide Synthase (eNOS) Expression | Patients with Ischemic Heart Disease | Perindopril 4 mg/day for up to 5 weeks | Increased eNOS expression in the endothelium | [3] |

| Inducible Nitric Oxide Synthase (iNOS) Expression | Patients with Ischemic Heart Disease | Perindopril 4 mg/day for up to 5 weeks | Increased iNOS expression in vascular smooth muscle cells | [3] |

| AT1 Receptor Binding | Patients with Ischemic Heart Disease | Perindopril 4 mg/day for up to 5 weeks | Increased by 80% in vascular smooth muscle cells | [3] |

Experimental Protocols

This section outlines the general methodologies employed in the foundational research studying this compound's effects on vascular remodeling. For detailed, step-by-step protocols, readers are encouraged to consult the full-text versions and supplementary materials of the cited literature.

Animal Models of Hypertension and Vascular Remodeling

-

Spontaneously Hypertensive Rat (SHR): A widely used genetic model of essential hypertension that develops progressive vascular remodeling.

-

Renovascular Hypertensive Rat (Two-Kidney, One-Clip Model): A model of secondary hypertension induced by renal artery stenosis, leading to activation of the RAAS and subsequent vascular hypertrophy and stiffening.

-

Stroke-Prone Spontaneously Hypertensive Rat (SHRSP): A substrain of SHR that develops severe hypertension and is susceptible to stroke, exhibiting pronounced vascular pathologies.[12]

Measurement of Vascular Structure

-

Histology and Morphometry: Arterial sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to visualize the general structure. Specific stains like Verhoeff-Van Gieson for elastin (B1584352) and Picrosirius Red for collagen are used to assess extracellular matrix components. Morphometric analysis is then performed using image analysis software to quantify parameters such as medial thickness, lumen diameter, and cross-sectional area.[14]

-

Immunohistochemistry: This technique is used to detect the localization and expression of specific proteins involved in vascular remodeling, such as smooth muscle α-actin, collagen subtypes, and inflammatory markers. It involves incubating tissue sections with primary antibodies against the target protein, followed by a secondary antibody conjugated to an enzyme or fluorophore for visualization.[3]

Measurement of Vascular Function

-

Pulse Wave Velocity (PWV): A non-invasive method to assess arterial stiffness. The velocity of the pressure wave traveling between two points in the arterial tree (e.g., carotid and femoral arteries) is measured. A higher PWV indicates increased stiffness.[4]

-

Myography: Isolated small arteries are mounted on a myograph to measure their contractile responses to various vasoactive agents and to assess their mechanical properties under controlled conditions. This allows for the determination of parameters like the media-to-lumen ratio.[15]

-

Intravascular Ultrasound (IVUS): A clinical imaging technique used to visualize the lumen and wall of coronary arteries, allowing for the assessment of plaque burden and vascular remodeling in patients.[13]

Molecular and Cellular Assays

-

Quantitative in vitro Autoradiography: Used to map and quantify the density of receptors (e.g., AT1 receptors) and enzymes (e.g., ACE) in tissue sections using radiolabeled ligands.[3]

-

Western Blotting: A technique to detect and quantify the expression of specific proteins (e.g., eNOS, iNOS) in tissue or cell lysates.

-

Flow Cytometry: Employed to analyze the cell cycle distribution of vascular smooth muscle cells and quantify the degree of polyploidy (an increase in the number of chromosome sets).[12]

-

Measurement of Nitric Oxide (NO) Production: NO levels can be assessed indirectly by measuring its stable metabolites, nitrite (B80452) and nitrate, in plasma or tissue homogenates using methods like the Griess assay.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for studying its effects on vascular remodeling.

Signaling Pathways

Caption: Mechanism of this compound in modulating vascular remodeling.

Experimental Workflow

Caption: A typical experimental workflow for preclinical studies.

Conclusion

The foundational research on this compound (perindopril) has robustly established its beneficial effects on vascular remodeling. By dualistically inhibiting the detrimental effects of the RAAS and potentiating the protective actions of the bradykinin-nitric oxide system, perindopril effectively reverses and prevents pathological changes in the vasculature. The quantitative data from a multitude of studies consistently demonstrate improvements in vascular structure and function. The experimental protocols outlined provide a basis for further research in this field, and the signaling pathway diagrams offer a clear visualization of the complex molecular mechanisms at play. This in-depth understanding of this compound's impact on vascular remodeling underscores its therapeutic importance in managing cardiovascular diseases.

References

- 1. droracle.ai [droracle.ai]

- 2. CV Pharmacology | Angiotensin Converting Enzyme (ACE) Inhibitors [cvpharmacology.com]

- 3. Understanding Angiotensin II Type 1 Receptor Signaling in Vascular Pathophysiology. | Semantic Scholar [semanticscholar.org]

- 4. Vascular effects of perindopril: from experimental to clinical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. youtube.com [youtube.com]

- 7. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 8. portlandpress.com [portlandpress.com]

- 9. journals.physiology.org [journals.physiology.org]

- 10. Perindopril alters vascular angiotensin-converting enzyme, AT(1) receptor, and nitric oxide synthase expression in patients with coronary heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bradykinin B2 Receptor Contributes to Inflammatory Responses in Human Endothelial Cells by the Transactivation of the Fibroblast Growth Factor Receptor FGFR-1 [mdpi.com]